[2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester
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Overview
Description
This compound is characterized by its unique structure, which includes an amino-propionylamino group, a cyclohexyl ring, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the amino-propionylamino intermediate: This step involves the reaction of a suitable amino acid derivative with a protecting group to form the amino-propionylamino intermediate.
Cyclohexyl ring introduction: The intermediate is then reacted with a cyclohexyl-containing reagent under specific conditions to introduce the cyclohexyl ring.
Carbamic acid tert-butyl ester formation: Finally, the compound is treated with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
[2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the tert-butyl ester.
Scientific Research Applications
Chemistry
In chemistry, [2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to undergo various chemical reactions makes it a useful tool for labeling and tracking biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. The cyclohexyl ring and tert-butyl ester group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [2-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
- [2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid ethyl ester
- [2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid methyl ester
Uniqueness
Compared to similar compounds, [2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups. The presence of the tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and binding properties. Additionally, the cyclohexyl ring enhances the compound’s hydrophobicity, affecting its solubility and interaction with biological targets.
Properties
IUPAC Name |
tert-butyl N-[2-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-6-19(15(21)22-16(3,4)5)13-10-8-7-9-12(13)18-14(20)11(2)17/h11-13H,6-10,17H2,1-5H3,(H,18,20)/t11-,12?,13?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXOSCKLCVIHBC-HIFPTAJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NC(=O)C(C)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCCC1NC(=O)[C@H](C)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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